molecular formula C25H27N3O8 B612846 Z-Orn(Z)-osu CAS No. 90970-61-9

Z-Orn(Z)-osu

Cat. No. B612846
CAS RN: 90970-61-9
M. Wt: 497.51
InChI Key: PGMBMJCWSOQENR-FQEVSTJZSA-N
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Description

Z-Orn(Z)-osu is a chemical compound that has drawn the attention of many researchers in recent years due to its potential applications in scientific research. This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound has been found to have various biochemical and physiological effects, which make it an excellent tool for research purposes.

Mechanism of Action

The mechanism of action of Z-Orn(Z)-osu involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme, which makes this compound an excellent tool for studying enzyme kinetics.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including trypsin, chymotrypsin, and papain. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Z-Orn(Z)-osu in lab experiments is its specificity. The compound is highly specific to the active site of the enzyme, which allows researchers to study the enzyme's kinetics in detail. However, one of the limitations of using this compound is that the compound can be toxic to cells at high concentrations.

Future Directions

There are several future directions for the use of Z-Orn(Z)-osu in scientific research. One potential application is the development of new drugs that target specific enzymes. This compound could also be used in the development of new diagnostic tools for diseases that involve abnormal enzyme activity. Additionally, the compound could be used in the study of protein-protein interactions, which could lead to a better understanding of various biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research. The compound's specificity and ability to inhibit enzyme activity make it an excellent tool for studying enzyme kinetics and the development of new drugs. While there are limitations to using this compound, the compound's potential for future research is promising.

Synthesis Methods

The synthesis of Z-Orn(Z)-osu involves the reaction of L-ornithine with the compound 2-succinimidyl-1-(1,3-dioxoisoindolin-2-yl) acetate. The reaction takes place under mild conditions and produces a white crystalline product that is highly pure.

Scientific Research Applications

Z-Orn(Z)-osu has been used in various scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and the development of new drugs. The compound is particularly useful in the study of enzymes that catalyze the hydrolysis of peptide bonds.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,5-bis(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O8/c29-21-13-14-22(30)28(21)36-23(31)20(27-25(33)35-17-19-10-5-2-6-11-19)12-7-15-26-24(32)34-16-18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,26,32)(H,27,33)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMBMJCWSOQENR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704852
Record name 2,5-Dioxopyrrolidin-1-yl N~2~,N~5~-bis[(benzyloxy)carbonyl]-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90970-61-9
Record name 2,5-Dioxopyrrolidin-1-yl N~2~,N~5~-bis[(benzyloxy)carbonyl]-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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